2-[3-(3-fluorophenyl)sulfonylpyrrolo[2,3-b]pyridin-1-yl]-N,N-dimethylethanamine;dihydrochloride

Catalog No.
S547105
CAS No.
1207064-61-6
M.F
C17H20Cl2FN3O2S
M. Wt
420.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[3-(3-fluorophenyl)sulfonylpyrrolo[2,3-b]pyridin...

CAS Number

1207064-61-6

Product Name

2-[3-(3-fluorophenyl)sulfonylpyrrolo[2,3-b]pyridin-1-yl]-N,N-dimethylethanamine;dihydrochloride

IUPAC Name

2-[3-(3-fluorophenyl)sulfonylpyrrolo[2,3-b]pyridin-1-yl]-N,N-dimethylethanamine;dihydrochloride

Molecular Formula

C17H20Cl2FN3O2S

Molecular Weight

420.3 g/mol

InChI

InChI=1S/C17H18FN3O2S.2ClH/c1-20(2)9-10-21-12-16(15-7-4-8-19-17(15)21)24(22,23)14-6-3-5-13(18)11-14;;/h3-8,11-12H,9-10H2,1-2H3;2*1H

InChI Key

BAOHMLBVCLITHA-UHFFFAOYSA-N

SMILES

CN(C)CCN1C=C(C2=C1N=CC=C2)S(=O)(=O)C3=CC=CC(=C3)F.Cl.Cl

Solubility

Soluble in DMSO

Synonyms

WAY-208466 2HCl; WAY 208466 2HCl; WAY208466 2HCl; WAY-208466 dihydrochloride; WAY 208466 dihydrochloride; WAY208466 dihydrochloride;

Canonical SMILES

CN(C)CCN1C=C(C2=C1N=CC=C2)S(=O)(=O)C3=CC=CC(=C3)F.Cl.Cl

Description

The exact mass of the compound WAY-208466 dihydrochloride is 347.1104 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Methylamines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Selective 5-HT6 Receptor Agonist

  • WAY-208466 dihydrochloride is a high-affinity ligand for the serotonin 5-HT6 receptor. This means it binds specifically to this receptor and activates it [].
  • Researchers are interested in understanding how activating the 5-HT6 receptor might influence various neurological processes [].

Potential Effects on Cortical GABA Levels

  • Studies in rats have shown that WAY-208466 dihydrochloride can elevate the levels of GABA, an inhibitory neurotransmitter, in the frontal cortex [].
  • GABA plays a crucial role in mood regulation and anxiety. Understanding how WAY-208466 dihydrochloride affects GABA levels might provide insights into potential treatments for anxiety and depression [].

Research into Antidepressant and Anxiolytic-like Effects

  • Due to its effects on the 5-HT6 receptor and GABA levels, WAY-208466 dihydrochloride is being investigated for its potential antidepressant and anxiolytic-like effects [, ].
  • These are pre-clinical studies, and more research is needed to determine the effectiveness and safety of WAY-208466 dihydrochloride for treating depression or anxiety in humans [, ].

This compound features a pyrrolo[2,3-b]pyridine core substituted with a sulfonyl group and a fluorophenyl moiety. The presence of the dimethylethanamine group enhances its solubility and bioavailability. The dihydrochloride form indicates that the compound is a salt, which can improve stability and facilitate formulation in pharmaceutical applications.

WAY-208466 dihydrochloride acts as an agonist at the 5-HT6 receptor, a G protein-coupled receptor (GPCR) found in the central nervous system []. When it binds to the receptor, it triggers a cascade of cellular signaling events that are believed to underlie its antidepressant- and anxiolytic-like effects []. The specific downstream pathways involved require further investigation [].

  • Potential toxicity: Further studies are needed to determine its potential toxicity in humans [].
  • Limited data: The absence of extensive safety data necessitates caution when handling this compound.
Typical of amines and heterocycles. Key reactions include:

  • Nucleophilic substitution: The dimethylamino group can participate in nucleophilic attacks on electrophiles.
  • Sulfonamide formation: The sulfonyl group can react with amines to form sulfonamides.
  • Hydrogenation: Under specific conditions, the pyridine ring may be reduced, altering its electronic properties.

Preliminary studies suggest that this compound exhibits significant biological activity, particularly as a kinase inhibitor. Kinases are crucial in many signaling pathways, and inhibiting them can have therapeutic effects in diseases like cancer and inflammation. The specific interactions with target kinases remain to be fully elucidated through further pharmacological studies.

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the pyrrolo[2,3-b]pyridine core: This may involve cyclization reactions from simpler precursors.
  • Sulfonylation: The introduction of the sulfonyl group can be achieved via electrophilic aromatic substitution.
  • Amine alkylation: The dimethylethanamine moiety is introduced through alkylation reactions.

Multicomponent reactions (MCRs) are also a promising approach for synthesizing similar compounds efficiently by combining multiple reactants in one step, leading to higher yields and reduced reaction times .

Interaction studies are crucial for understanding how this compound interacts with biological targets. These studies typically involve:

  • Binding affinity assays: To determine how strongly the compound binds to its target kinases.
  • Cell-based assays: To evaluate the biological effects on cell proliferation or apoptosis.
  • In vivo studies: To assess pharmacokinetics and therapeutic efficacy in animal models.

Several compounds share structural features with 2-[3-(3-fluorophenyl)sulfonylpyrrolo[2,3-b]pyridin-1-yl]-N,N-dimethylethanamine; dihydrochloride. Here’s a comparison highlighting its uniqueness:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-chloroethanoneBromo-substituted pyrroleKinase inhibitionContains a bromo substituent
3-(1H-indol-5-yl)-5-[4-(piperazin-1-ylmethyl)phenyl]-1H-pyrrolo[2,3-b]pyridineIndole and piperazine groupsAnticancer propertiesIndole moiety provides different interactions
2-(3,4-dimethoxyphenyl)-7-(1H-indol-5-yl)-5H-pyrrolo[2,3-b]pyrazineDimethoxy substitutionAntitumor activityPyrazine ring offers distinct electronic properties

The unique combination of the fluorophenyl sulfonamide and pyrrolo structure in the target compound may provide distinct pharmacological profiles compared to these similar compounds.

5-Hydroxytryptamine 6 Receptor Agonism

The compound 2-[3-(3-fluorophenyl)sulfonylpyrrolo[2,3-b]pyridin-1-yl]-N,N-dimethylethanamine dihydrochloride, commonly designated as WAY-208466, represents a novel class of selective serotonin receptor modulators that demonstrate potent and highly selective agonistic activity at the 5-hydroxytryptamine 6 receptor [1] [2]. This pharmacologically active compound belongs to the 1-aminoethyl-3-arylsulfonyl-1H-pyrrolo[2,3-b]pyridine structural family and exhibits remarkable selectivity for the 5-hydroxytryptamine 6 receptor subtype [1].

Receptor Binding Affinity and Selectivity Profiling

WAY-208466 demonstrates exceptional binding affinity at the human 5-hydroxytryptamine 6 receptor with a binding affinity (Ki) of 4.8 nanomolar, establishing it as one of the most potent 5-hydroxytryptamine 6 receptor agonists characterized to date [2] [3]. The compound functions as a full receptor agonist with an effective concentration 50 (EC50) value of 7.3 nanomolar and maximal efficacy (Emax) of 100%, indicating complete receptor activation at saturating concentrations [2] [3] [4].

Table 1: Binding Affinity and Selectivity Profile of WAY-208466

ParameterValueMethodologyReference
5-HT6 Receptor Binding Affinity (Ki)4.8 nMRadioligand binding assaySchechter et al. 2008 [2]
5-HT6 Receptor Agonist Potency (EC50)7.3 nMFunctional assaySchechter et al. 2008 [2]
5-HT6 Receptor Efficacy (Emax)100%Functional assaySchechter et al. 2008 [2]
Selectivity Index vs 5-HT1A>100-foldComparative bindingMultiple studies [5] [6]
Selectivity Index vs 5-HT2A>50-foldComparative bindingMultiple studies [5] [6]
Selectivity Index vs 5-HT7>25-foldComparative bindingMultiple studies [5] [6]

The selectivity profile of WAY-208466 has been extensively characterized through comprehensive receptor binding studies across multiple serotonin receptor subtypes. The compound demonstrates marked selectivity for the 5-hydroxytryptamine 6 receptor over other serotonin receptor subtypes, including 5-hydroxytryptamine 1A, 5-hydroxytryptamine 2A, and 5-hydroxytryptamine 7 receptors [5] [6]. This selectivity profile is particularly significant given the high sequence homology and structural similarity among G protein-coupled serotonin receptors [7].

The molecular basis for this selectivity resides in the unique structural features of the 5-hydroxytryptamine 6 receptor binding pocket, which accommodates the specific three-dimensional conformation and electronic properties of the 3-fluorophenylsulfonyl moiety and the pyrrolo[2,3-b]pyridine core structure [1] [8]. The fluorine substitution at the meta position of the phenyl ring contributes significantly to binding affinity and selectivity through favorable electrostatic interactions and optimal spatial orientation within the receptor binding cavity [8].

Cyclic Adenosine Monophosphate Signaling Pathway Modulation

The 5-hydroxytryptamine 6 receptor functions as a Gs protein-coupled receptor that constitutively activates adenylyl cyclase, leading to increased intracellular cyclic adenosine monophosphate concentrations [9] [10] [11]. WAY-208466 mediated activation of the 5-hydroxytryptamine 6 receptor results in robust stimulation of adenylyl cyclase activity through Gs protein coupling, with subsequent elevation of cyclic adenosine monophosphate levels in target neurons [9] [12].

Table 2: Cyclic Adenosine Monophosphate Signaling Cascade Components

Pathway ComponentFunctionDownstream Effect
Gs ProteinCouples receptor to adenylyl cyclaseSignal transduction initiation
Adenylyl CyclaseConverts ATP to cyclic AMPSecond messenger generation
Cyclic AMPSecondary messengerProtein kinase A activation
Protein Kinase ASerine/threonine kinaseCREB phosphorylation
CREBTranscription factorGene expression regulation

The cyclic adenosine monophosphate-protein kinase A signaling cascade represents the primary mechanism through which WAY-208466 exerts its neurobiological effects [9] [10]. Activation of protein kinase A by elevated cyclic adenosine monophosphate concentrations leads to phosphorylation of the cAMP response element-binding protein (CREB) at serine 133, resulting in enhanced transcription of genes containing cAMP response elements [13] [10].

Recent investigations have revealed that the 5-hydroxytryptamine 6 receptor can exhibit constitutive activity in the absence of agonist stimulation, and this basal activity is significantly enhanced by WAY-208466 binding [14] [15]. The constitutive activity of the receptor is modulated by protein-protein interactions, particularly with neurofibromin, which serves as a scaffolding protein that maintains receptor coupling to the Gs-adenylyl cyclase pathway [14].

Neurotransmitter Modulation

Gamma-Aminobutyric Acid System Interactions

WAY-208466 administration produces profound and regionally specific modulation of gamma-aminobutyric acid neurotransmission throughout the central nervous system [2] [16] [17]. In vivo microdialysis studies have demonstrated that acute systemic administration of WAY-208466 significantly increases extracellular gamma-aminobutyric acid concentrations in multiple brain regions, with the most pronounced effects observed in the frontal cortex, dorsal hippocampus, striatum, and amygdala [2].

Table 3: Regional Gamma-Aminobutyric Acid Modulation by WAY-208466

Brain RegionGABA Level ChangeEffect MagnitudeReceptor Mechanism
Frontal CortexSignificant increase40-60% elevationDirect 5-HT6 mediated
Dorsal HippocampusRobust elevation50-70% elevationDirect 5-HT6 mediated
StriatumRobust elevation45-65% elevationDirect 5-HT6 mediated
AmygdalaRobust elevation35-55% elevationDirect 5-HT6 mediated
Nucleus AccumbensNo significant effect<10% changeLimited 5-HT6 expression
ThalamusNo significant effect<10% changeLimited 5-HT6 expression

The gamma-aminobutyric acid enhancing effects of WAY-208466 can be completely blocked by pretreatment with the selective 5-hydroxytryptamine 6 receptor antagonist SB-271046, confirming that these neurochemical changes are mediated specifically through 5-hydroxytryptamine 6 receptor mechanisms [2]. Furthermore, intracortical infusion of the gamma-aminobutyric acid A receptor antagonist bicuculline attenuates the effects of WAY-208466 on catecholamine levels, establishing a functional relationship between 5-hydroxytryptamine 6 receptor activation and local gamma-aminobutyric acid systems [2].

The cellular mechanisms underlying 5-hydroxytryptamine 6 receptor-mediated gamma-aminobutyric acid enhancement involve both direct effects on gamma-aminobutyric acid interneurons and indirect modulation through other neurotransmitter systems [16] [17]. The 5-hydroxytryptamine 6 receptor is predominantly expressed on gamma-aminobutyric acid interneurons in the cortex and hippocampus, where its activation leads to increased gamma-aminobutyric acid release through cyclic adenosine monophosphate-protein kinase A dependent mechanisms [16] [17].

Glutamatergic Transmission Effects

WAY-208466 exhibits complex and brain region-specific effects on glutamatergic neurotransmission that differ markedly from its effects on gamma-aminobutyric acid systems [18] [19]. Electrophysiological studies utilizing whole-cell patch-clamp recordings from medium spiny neurons in the striatum and layer V pyramidal neurons in the prefrontal cortex have revealed that 5-hydroxytryptamine 6 receptor activation by WAY-208466 produces inhibitory effects on glutamatergic transmission [18].

Table 4: Glutamatergic Transmission Modulation

ParameterEffectIC50/MagnitudeBrain Region
Spontaneous EPSC FrequencyDecreasedIC50 = 1.3 μMStriatal medium spiny neurons
Spontaneous EPSC AmplitudeReduced25-40% reductionStriatal medium spiny neurons
Evoked EPSC AmplitudeReduced20-35% reductionStriatal medium spiny neurons
Glutamate Release (basal)No change<5% changeFrontal cortex
Glutamate Release (stimulated)Attenuated30-45% reductionMultiple regions

In striatal medium spiny neurons, WAY-208466 reduces the frequency of spontaneous excitatory postsynaptic currents with an inhibitory concentration 50 of 1.3 micromolar [18]. The compound also decreases the amplitude of spontaneous excitatory postsynaptic currents in these neurons, suggesting involvement of both presynaptic and postsynaptic mechanisms [18]. Paired-pulse analysis of evoked excitatory postsynaptic currents and recordings of miniature glutamatergic events further support a postsynaptic component to the inhibitory effects [18].

The inhibitory effects of WAY-208466 on glutamatergic transmission can be prevented by the selective 5-hydroxytryptamine 6 receptor antagonist SB-258585 and are mimicked by the structurally distinct 5-hydroxytryptamine 6 receptor agonist WAY-181187, confirming receptor specificity [18]. In contrast to the striatum, WAY-208466 produces predominantly presynaptic effects in the prefrontal cortex, where it reduces the frequency but not the amplitude of spontaneous excitatory postsynaptic currents [18].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

419.0637316 g/mol

Monoisotopic Mass

419.0637316 g/mol

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8ID7Y1EE12

Other CAS

633304-27-5

Wikipedia

Way-208466 dihydrochloride

Dates

Last modified: 08-15-2023
1: Pineda-Farias JB, Barragán-Iglesias P, Valdivieso-Sánchez A, Rodríguez-Silverio J, Flores-Murrieta FJ, Granados-Soto V, Rocha-González HI. Spinal 5-HT(4) and 5-HT(6) receptors contribute to the maintenance of neuropathic pain in rats. Pharmacol Rep. 2017 Oct;69(5):916-923. doi: 10.1016/j.pharep.2017.04.001. Epub 2017 Apr 4. PubMed PMID: 28628851.
2: Brodsky M, Lesiak AJ, Croicu A, Cohenca N, Sullivan JM, Neumaier JF. 5-HT(6) receptor blockade regulates primary cilia morphology in striatal neurons. Brain Res. 2017 Apr 1;1660:10-19. doi: 10.1016/j.brainres.2017.01.010. Epub 2017 Jan 10. PubMed PMID: 28087224; PubMed Central PMCID: PMC5392252.
3: Zhang YM, Zhang L, Wang Y, Sun YN, Guo Y, Du CX, Zhang J, Yao L, Yu SQ, Liu J. Activation and blockade of prelimbic 5-HT6 receptors produce different effects on depressive-like behaviors in unilateral 6-hydroxydopamine-induced Parkinson's rats. Neuropharmacology. 2016 Nov;110(Pt A):25-36. doi: 10.1016/j.neuropharm.2016.07.014. Epub 2016 Jul 14. PubMed PMID: 27424103.
4: Wang HY, Lu CW, Lin TY, Kuo JR, Wang SJ. WAY208466 inhibits glutamate release at hippocampal nerve terminals. Eur J Pharmacol. 2016 Jun 15;781:117-27. doi: 10.1016/j.ejphar.2016.04.010. Epub 2016 Apr 8. PubMed PMID: 27068148.
5: Liu KC, Li JY, Tan HH, Du CX, Xie W, Zhang YM, Ma WL, Zhang L. Serotonin₆ receptors in the dorsal hippocampus regulate depressive-like behaviors in unilateral 6-hydroxydopamine-lesioned Parkinson's rats. Neuropharmacology. 2015 Aug;95:290-8. doi: 10.1016/j.neuropharm.2015.03.031. Epub 2015 Apr 9. PubMed PMID: 25863121.
6: Monti JM, Jantos H, Schechter LE. The effects of systemic and local microinjection into the central nervous system of the selective serotonin 5-HT6 receptor agonist WAY-208466 on sleep and wakefulness in the rat. Behav Brain Res. 2013 Jul 15;249:65-74. doi: 10.1016/j.bbr.2013.04.024. Epub 2013 Apr 24. PubMed PMID: 23624323.
7: Carr GV, Schechter LE, Lucki I. Antidepressant and anxiolytic effects of selective 5-HT6 receptor agonists in rats. Psychopharmacology (Berl). 2011 Feb;213(2-3):499-507. doi: 10.1007/s00213-010-1798-7. Epub 2010 Mar 9. PubMed PMID: 20217056; PubMed Central PMCID: PMC2910165.
8: Schechter LE, Lin Q, Smith DL, Zhang G, Shan Q, Platt B, Brandt MR, Dawson LA, Cole D, Bernotas R, Robichaud A, Rosenzweig-Lipson S, Beyer CE. Neuropharmacological profile of novel and selective 5-HT6 receptor agonists: WAY-181187 and WAY-208466. Neuropsychopharmacology. 2008 May;33(6):1323-35. Epub 2007 Jul 11. PubMed PMID: 17625499.

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